![molecular formula C8H12BrN3 B2626512 4-(4-Bromo-1H-pyrazol-1-yl)piperidine CAS No. 877399-60-5](/img/structure/B2626512.png)
4-(4-Bromo-1H-pyrazol-1-yl)piperidine
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3 . It is often found in the form of a hydrochloride salt . The compound is typically a white solid or powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a piperidine ring . The pyrazole ring contains a bromine atom at the 4-position .Physical And Chemical Properties Analysis
This compound hydrochloride is a white solid . It has a molecular weight of 266.57 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis : A study focused on the synthesis and crystal structure of a compound closely related to 4-(4-Bromo-1H-pyrazol-1-yl)piperidine. This research provides insights into the structural characteristics of such compounds, including their potential for forming hydrogen bonds and weak interactions, which can be crucial for their biological activity (Li et al., 2015).
Method Development for Synthesizing Piperidine Derivatives : Another study developed a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which includes this compound. This method involves the arylation of azoles with bromopyridines and is significant for extending to benzo analogues of these compounds (Shevchuk et al., 2012).
Intermediate in Pharmaceutical Synthesis : The compound is a key intermediate in the synthesis of Crizotinib, an important pharmaceutical agent. Research reports a robust three-step synthesis process that successfully produced multi-kilogram quantities of this key intermediate, indicating its significant role in large-scale pharmaceutical production (Fussell et al., 2012).
Molecular Structure Investigations : A study synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Molecular structure investigations using X-ray crystallography and DFT calculations were presented, showing the importance of this compound derivatives in the field of chemical structure and molecular interactions (Shawish et al., 2021).
PET Radiotracer Synthesis : A study demonstrated the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors in the brain via positron emission tomography. This highlights the application of this compound derivatives in neuroimaging and receptor studies (Katoch-Rouse et al., 2003).
Mechanism of Action
Target of Action
Pyrazoles and piperidines are often used in the development of drugs due to their wide range of biological activities. They can interact with various targets in the body, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of pyrazoles and piperidines can vary greatly depending on their specific chemical structure and the target they interact with. For example, some pyrazoles act as enzyme inhibitors, preventing the enzyme from carrying out its normal function .
Biochemical Pathways
Pyrazoles and piperidines can be involved in a variety of biochemical pathways. The specific pathways affected would depend on the exact nature of the compound and its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles and piperidines can vary widely depending on their chemical structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of pyrazoles and piperidines can include changes in cell signaling, enzyme activity, and gene expression, among others .
Action Environment
The action, efficacy, and stability of pyrazoles and piperidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYMHWHMYSOTHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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